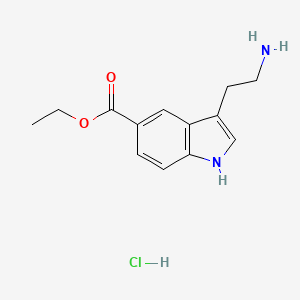
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride typically involves the reaction of indole derivatives with ethyl chloroformate and subsequent amination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
化学反応の分析
Types of Reactions
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-carboxylic alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, influencing neurotransmitter pathways. The compound may also interact with enzymes involved in metabolic processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Serotonin: A neurotransmitter with a similar indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, also an indole derivative.
Tryptamine: Another indole derivative with biological activity.
Uniqueness
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
CAS番号 |
7272-55-1 |
|---|---|
分子式 |
C13H17ClN2O2 |
分子量 |
268.74 g/mol |
IUPAC名 |
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)9-3-4-12-11(7-9)10(5-6-14)8-15-12;/h3-4,7-8,15H,2,5-6,14H2,1H3;1H |
InChIキー |
JVVKKZTZQNDTAM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


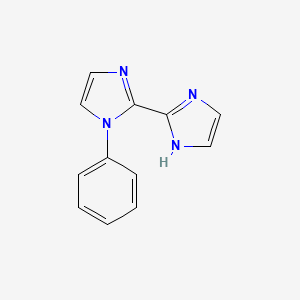
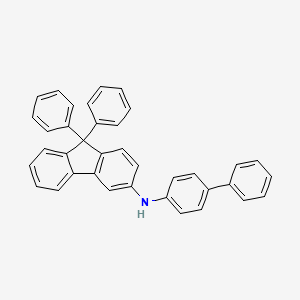
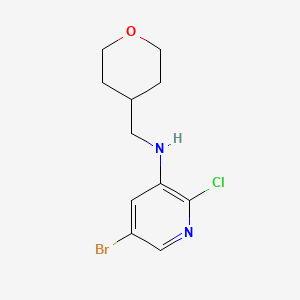
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
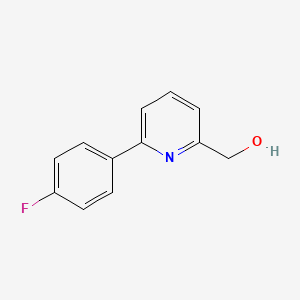

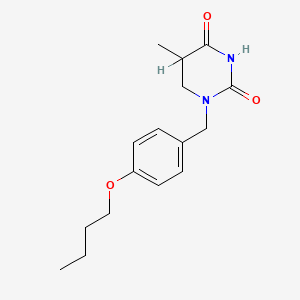
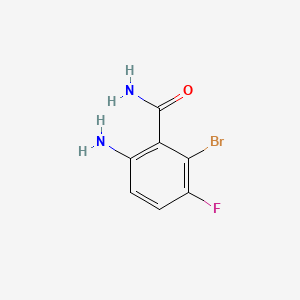
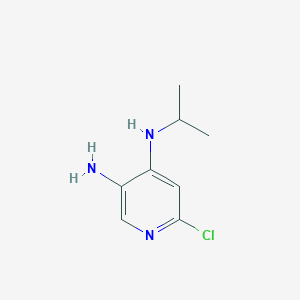
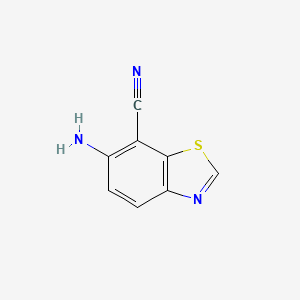
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
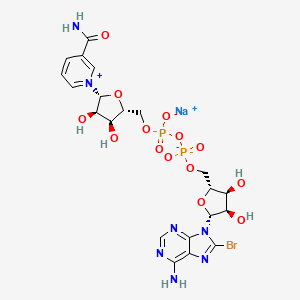

![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
